molecular formula C21H20N2O6 B2469157 Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate CAS No. 1358418-85-5

Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate

Cat. No. B2469157
M. Wt: 396.399
InChI Key: PNVHXXMPDILFMW-UHFFFAOYSA-N
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Description

The compound is a derivative of the 4-hydroxy-2-quinolone class . These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through reactions involving 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates . Another method involved the reaction of the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dialkylaminoalkylamines .


Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The Ahvale group revealed that the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates either in POCl 3 or in diphenyl ether affords 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis

    A study by Bänziger et al. (2000) presents an efficient, large-scale synthesis approach for a structurally related quinoline derivative, showcasing methodologies that might be applicable to or inspire those for synthesizing "Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate" and highlighting its potential for pharmaceutical applications Bänziger, J. Cercus, W. Stampfer, U. Sunay, 2000.

  • Radical Bromination

    Zhou et al. (2010) described the radical bromination of a related ethyl quinoline-3-carboxylate, which could provide insights into the reactivity and modification possibilities of "Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate" for developing new pharmaceuticals or materials Ting Zhou, Y. Long, Dingqiao Yang, Han-mei Zhang, Wen-ling Wang, 2010.

  • Derivatives and Applications

    Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents by Jaso et al. (2005) points to the potential biomedical relevance of quinoline derivatives, suggesting areas where "Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate" might find application, especially in the development of antimicrobial and antitubercular agents A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005.

Potential Biomedical Applications

  • Antimicrobial Activity: A study by Agui et al. (1977) on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antimicrobial agents underscores the potential of quinoline derivatives in combating bacterial infections. This research suggests a framework for assessing "Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate" in similar applications H. Agui, T. Mitani, A. Izawa, T. Komatsu, T. Nakagome, 1977.

properties

IUPAC Name

methyl 4-(2-anilino-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-18-9-14-15(10-19(18)27-2)23-16(21(25)28-3)11-17(14)29-12-20(24)22-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHXXMPDILFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,7-dimethoxy-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-2-carboxylate

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